2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine
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Overview
Description
2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyrazole ring and a pyridine ring, with a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Bases like potassium carbonate or sodium hydride are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine depends on its specific application. In catalytic processes, the compound acts as a ligand, coordinating to metal centers and facilitating various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(trifluoromethyl)pyridine: Lacks the pyrazole ring, leading to distinct reactivity and applications.
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position, affecting its reactivity and properties.
Uniqueness
2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a versatile compound with a wide range of applications in various fields.
Properties
IUPAC Name |
2-pyrazol-1-yl-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-2-4-13-8(6-7)15-5-1-3-14-15/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPICITLRGSMKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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